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Compound of Interest

Compound Name:
1-[3-(Pyrrolidin-1-yl)propyl]-1,4-

diazepane

Cat. No.: B176047 Get Quote

For Researchers, Scientists, and Drug Development Professionals

The 1,4-diazepane scaffold is a privileged structure in medicinal chemistry, forming the core of

numerous biologically active compounds. Its conformational flexibility and the ability to

introduce diverse substituents at multiple positions have made it an attractive template for the

design of ligands targeting a wide range of biological entities. This technical guide provides an

in-depth analysis of the structure-activity relationships (SAR) of 1,4-diazepane derivatives,

focusing on their interactions with key therapeutic targets. It includes quantitative SAR data,

detailed experimental protocols for relevant assays, and visualizations of associated signaling

pathways and experimental workflows.

Quantitative Structure-Activity Relationship (SAR)
Data
The following tables summarize the quantitative SAR data for various series of 1,4-diazepane

compounds, highlighting the impact of structural modifications on their biological activity.

1,4-Diazepane Derivatives as Factor Xa Inhibitors
Factor Xa (fXa) is a critical enzyme in the coagulation cascade, making it a key target for the

development of anticoagulants.[1] A series of novel fXa inhibitors incorporating a 1,4-diazepane

moiety designed to interact with the S4 aryl-binding domain of the fXa active site have been

developed.
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Compound R¹ R² fXa IC₅₀ (nM)
Antithrombotic
Activity (ED₅₀,
mg/kg, p.o.)

1 H H 150 >30

2 Cl H 25 10

3 H Cl 80 25

4 Cl Cl 12 5

13 (YM-96765) F H 6.8 3

Data compiled from studies on novel fXa inhibitors.[1]

SAR Summary:

Introduction of a chloro group at the R¹ position significantly improves fXa inhibitory activity.

A fluoro group at the R¹ position provides the most potent inhibition in this series.

Disubstitution with chloro groups at both R¹ and R² positions also enhances potency.

The in vivo antithrombotic activity correlates well with the in vitro fXa inhibition.

1,3,6-Trisubstituted 1,4-Diazepan-7-ones as Kallikrein 7
(KLK7) Inhibitors
Human kallikrein 7 (KLK7) is a serine protease implicated in skin diseases, making it a target

for dermatological therapies. A series of 1,3,6-trisubstituted 1,4-diazepan-7-ones have been

identified as potent KLK7 inhibitors.
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Compound R¹ R²
Human KLK7
IC₅₀ (nM)

Mouse KLK7
IC₅₀ (nM)

1 4-Fluorophenyl Amidoxime 20 >10000

25 4-Cyanophenyl Amidoxime 10 >10000

34 4-Chlorophenyl Benzoic acid 15 5000

22g 3-Pyridyl Benzoic acid 50 80

Data sourced from research on KLK7 inhibitors.[2]

SAR Summary:

The nature of the R¹ substituent significantly influences potency against human KLK7.

Initial compounds showed high potency for human KLK7 but were inactive against the

mouse ortholog, highlighting species differences.

Modification of the R² group from an amidoxime to a benzoic acid, along with changes in the

R¹ group, led to the identification of compounds with dual human and mouse KLK7 inhibitory

activity.[2]

Compound 22g represents a key lead with potent inhibition of both human and mouse KLK7,

enabling further in vivo studies.[2]

1,4-Diazepane Derivatives as Cannabinoid Receptor 2
(CB2) Agonists
The cannabinoid receptor 2 (CB2) is a G-protein coupled receptor primarily involved in

regulating immune and inflammatory responses. 1,4-diazepane derivatives have been

identified as potent and selective CB2 agonists.
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Compound R¹ R²
CB2 EC₅₀
(nM)

CB1 EC₅₀
(nM)

Metabolic
Stability
(t½, min)

Hit 1 Phenyl Adamantyl 150 >10000 <5

Optimized 1 2-Pyridyl Adamantyl 25 >10000 30

Optimized 2 2-Pyridyl Cyclohexyl 40 >10000 45

Optimized 3 2-Pyridyl tert-Butyl 60 >10000 60

Data from a study on the optimization of 1,4-diazepane-based CB2 agonists.[3]

SAR Summary:

The initial hit compound suffered from poor metabolic stability.

Replacing the R¹ phenyl group with a 2-pyridyl moiety improved both potency and metabolic

stability.

Modifications to the bulky R² group showed that while adamantyl provided good potency,

smaller lipophilic groups like cyclohexyl and tert-butyl could maintain reasonable activity

while further enhancing metabolic stability.[3]

All optimized compounds maintained excellent selectivity over the CB1 receptor.

Experimental Protocols
This section provides detailed methodologies for key experiments cited in the SAR tables.

Factor Xa (fXa) Inhibition Assay
Objective: To determine the in vitro inhibitory potency of test compounds against human Factor

Xa.

Materials:

Purified human Factor Xa (e.g., from Haematologic Technologies).
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Chromogenic substrate for fXa (e.g., S-2222).

Assay buffer: Tris-HCl (50 mM, pH 7.4), NaCl (150 mM), CaCl₂ (5 mM).

Test compounds dissolved in DMSO.

96-well microplates.

Microplate reader.

Procedure:

Prepare a solution of human Factor Xa in the assay buffer.

Add 10 µL of various concentrations of the test compound (or DMSO as a vehicle control) to

the wells of a 96-well plate.

Add 70 µL of the Factor Xa solution to each well and incubate for 15 minutes at room

temperature.

Initiate the reaction by adding 20 µL of the chromogenic substrate S-2222.

Measure the absorbance at 405 nm every minute for 10 minutes using a microplate reader.

Calculate the rate of reaction for each concentration of the test compound.

Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the

compound concentration and fitting the data to a sigmoidal dose-response curve.

Kallikrein 7 (KLK7) Inhibition Assay
Objective: To measure the inhibitory activity of compounds against recombinant human KLK7.

Materials:

Recombinant human KLK7.

Fluorogenic substrate for KLK7 (e.g., Boc-VPR-AMC).

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 14 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b176047?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Assay buffer: Tris-HCl (50 mM, pH 8.0), NaCl (150 mM).

Test compounds in DMSO.

96-well black microplates.

Fluorescence microplate reader.

Procedure:

Dilute the recombinant human KLK7 in the assay buffer.

Add 2 µL of the test compound dilutions to the wells of the 96-well plate.

Add 48 µL of the diluted KLK7 enzyme to each well and incubate for 30 minutes at 37°C.

Add 50 µL of the fluorogenic substrate to start the reaction.

Monitor the increase in fluorescence (excitation at 380 nm, emission at 460 nm) for 30

minutes at 37°C.

Calculate the reaction velocity from the linear portion of the fluorescence versus time plot.

Calculate the percent inhibition for each compound concentration and determine the IC₅₀

value using non-linear regression analysis.

CB2 Receptor Agonist Assay (cAMP Assay)
Objective: To determine the functional potency of test compounds as agonists at the human

CB2 receptor.

Materials:

CHO-K1 cells stably expressing the human CB2 receptor.

cAMP assay kit (e.g., LANCE Ultra cAMP Kit from PerkinElmer).

Forskolin.
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Test compounds in DMSO.

384-well white microplates.

Plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET).

Procedure:

Seed the CB2-expressing CHO-K1 cells into 384-well plates and incubate overnight.

Remove the culture medium and add 5 µL of the test compound at various concentrations,

followed by 5 µL of forskolin (to stimulate cAMP production).

Incubate the plate for 30 minutes at room temperature.

Add 10 µL of the cAMP assay kit detection reagents.

Incubate for 1 hour at room temperature.

Read the TR-FRET signal on a compatible plate reader.

The decrease in cAMP production in the presence of an agonist is measured.

Calculate the EC₅₀ values by fitting the data to a four-parameter logistic equation.

hERG Potassium Channel Assay (Manual Patch-Clamp)
Objective: To assess the potential of test compounds to inhibit the hERG potassium channel, a

key indicator of proarrhythmic risk.[4][5]

Materials:

HEK293 cells stably expressing the hERG channel.

Patch-clamp rig with amplifier and data acquisition system.

Borosilicate glass pipettes.
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Extracellular solution (in mM): NaCl 137, KCl 4, CaCl₂ 1.8, MgCl₂ 1, Glucose 10, HEPES 10,

pH 7.4.

Intracellular solution (in mM): KCl 130, MgCl₂ 1, MgATP 5, EGTA 5, HEPES 10, pH 7.2.

Test compounds in appropriate vehicle (e.g., 0.1% DMSO in extracellular solution).[4]

Procedure:

Culture HEK293-hERG cells on glass coverslips.

Place a coverslip in the recording chamber on the stage of an inverted microscope and

perfuse with extracellular solution.

Form a GΩ seal between a fire-polished borosilicate pipette (filled with intracellular solution)

and a single cell.

Rupture the cell membrane to achieve the whole-cell configuration.

Apply a voltage pulse protocol to elicit hERG currents. A typical protocol involves a

depolarizing step to +20 mV followed by a repolarizing step to -50 mV to measure the tail

current.[4]

Once a stable baseline recording is established, perfuse the cell with the test compound at

increasing concentrations.

Record the hERG current at each concentration until a steady-state effect is observed.

Wash out the compound to assess the reversibility of the inhibition.

Measure the peak tail current amplitude at each concentration and calculate the percentage

of inhibition relative to the baseline.

Determine the IC₅₀ value by fitting the concentration-response data to a Hill equation.

Signaling Pathways and Experimental Workflows
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The following diagrams, generated using the DOT language, illustrate key signaling pathways

and a typical experimental workflow for the discovery and evaluation of 1,4-diazepane

compounds.
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Caption: Factor Xa signaling in the coagulation cascade.

Kallikrein 7 (KLK7) Signaling in the Epidermis
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Caption: KLK7's role in skin desquamation and inflammation.

Cannabinoid Receptor 2 (CB2) Signaling Pathway
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Caption: CB2 receptor-mediated signaling pathway.
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Experimental Workflow for 1,4-Diazepane SAR Studies
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Caption: A typical workflow for SAR-driven drug discovery.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. Synthesis and biological activity of novel 1,4-diazepane derivatives as factor Xa inhibitor
with potent anticoagulant and antithrombotic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

2. Structure-based drug design to overcome species differences in kallikrein 7 inhibition of
1,3,6-trisubstituted 1,4-diazepan-7-ones - PubMed [pubmed.ncbi.nlm.nih.gov]

3. 1,4-Diazepane compounds as potent and selective CB2 agonists: optimization of
metabolic stability - PubMed [pubmed.ncbi.nlm.nih.gov]

4. GLP hERG testing assay validation for ICH E14/S7B 2022 Q&A [metrionbiosciences.com]

5. Best Practice hERG Assay | Advanced Solutions| Testing & Service | Mediford Corporation
[mediford.com]

To cite this document: BenchChem. [Structure-Activity Relationship of 1,4-Diazepane
Compounds: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b176047#structure-activity-relationship-of-1-4-
diazepane-compounds]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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